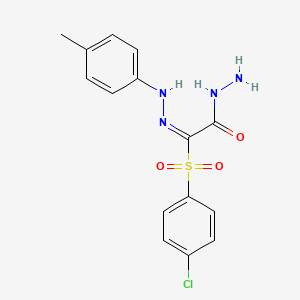

![molecular formula C24H21ClN2O4S2 B11979099 6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11979099.png)

6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-{(5Z)-5-[1-(2-Chlorbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die einen Thiazolidinonring, eine Indol-Einheit und eine Hexansäurekette umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-{(5Z)-5-[1-(2-Chlorbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure umfasst in der Regel mehrere Schritte. Der Prozess beginnt mit der Herstellung des Indolderivats, gefolgt von der Bildung des Thiazolidinonrings. Der letzte Schritt umfasst die Kupplung der Hexansäurekette an das Thiazolidinon-Indol-Zwischenprodukt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorbenzylchlorid, Indol-2-carbonsäure und Thiosemicarbazid. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dichlormethan und Katalysatoren wie Triethylamin.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

6-{(5Z)-5-[1-(2-Chlorbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppen in Alkohole umwandeln.

Substitution: Halogenierungs- oder Alkylierungsreaktionen können neue Substituenten in die Indol- oder Thiazolidinonringe einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation des Thiazolidinonrings Sulfoxide ergeben, während die Reduktion des Indolketons Indolalkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

6-{(5Z)-5-[1-(2-Chlorbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Sie dient als Sonde zur Untersuchung von Enzymwechselwirkungen und Proteinbindungen.

Medizin: Die Verbindung wird auf ihre potentiellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-{(5Z)-5-[1-(2-Chlorbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Beispielsweise kann sie die Aktivität bestimmter Kinasen hemmen, was zu einer verringerten Zellproliferation und Induktion von Apoptose in Krebszellen führt.

Wirkmechanismus

The mechanism of action of 6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-{(5Z)-5-[1-(2-Brombenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure

- 6-{(5Z)-5-[1-(2-Fluorbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure

Einzigartigkeit

Die Einzigartigkeit von 6-{(5Z)-5-[1-(2-Chlorbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexansäure liegt in ihren spezifischen Substituenten, die ihr besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Chlorbenzylgruppe erhöht ihre Bindungsaffinität zu bestimmten molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C24H21ClN2O4S2 |

|---|---|

Molekulargewicht |

501.0 g/mol |

IUPAC-Name |

6-[(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

InChI |

InChI=1S/C24H21ClN2O4S2/c25-17-10-5-3-8-15(17)14-27-18-11-6-4-9-16(18)20(22(27)30)21-23(31)26(24(32)33-21)13-7-1-2-12-19(28)29/h3-6,8-11H,1-2,7,12-14H2,(H,28,29)/b21-20- |

InChI-Schlüssel |

ORZZUOXPUSMLDW-MRCUWXFGSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11979018.png)

![(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979025.png)

![4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11979042.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979054.png)

![Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B11979058.png)

![(5Z)-3-(2-Furylmethyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979066.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979072.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979080.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide](/img/structure/B11979092.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979103.png)